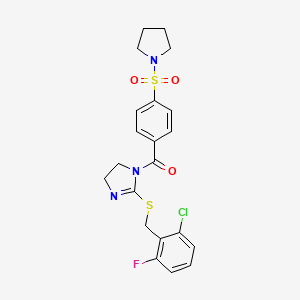

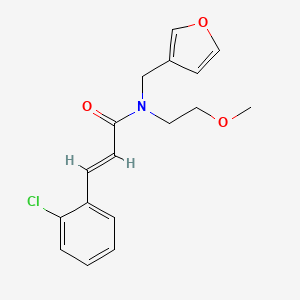

tert-Butyl (1R*,4R*)-4-(cyclopentylamino)cyclohexylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a tert-butyl group, which is a simple hydrocarbon moiety used in chemical transformations . It also contains a carbamate group, which is used in the synthesis of various compounds .

Chemical Reactions Analysis

The tert-butyl group in this compound has a unique reactivity pattern and is used in various chemical transformations . The carbamate group also participates in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, tert-butyl carbamate is soluble in methylene chloride, chloroform, and alcohols .Applications De Recherche Scientifique

Enantioselective Synthesis

- The compound has been utilized in the enantioselective synthesis of intermediates for potent CCR2 antagonists. A key step in this synthesis involves an iodolactamization process, highlighting its role in creating highly functionalized compounds (Campbell et al., 2009).

Intermediate in Carbocyclic Analogues Synthesis

- It serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure helps confirm the relative substitution of the cyclopentane ring in this intermediate (Ober et al., 2004).

Synthesis of Factor Xa Inhibitors

- A stereoselective route for preparing its stereoisomers has been described, highlighting its use as a key intermediate in the synthesis of factor Xa inhibitors. This process involves a Mitsunobu reaction and base-catalyzed epimerization (Wang et al., 2017).

As N-(Boc) Nitrone Equivalents

- tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, related to this compound, behave as N-(Boc)-protected nitrones in reactions with organometallics, showing their potential as building blocks in organic synthesis (Guinchard et al., 2005).

In Synthesis of Biologically Active Compounds

- It's an important intermediate in synthesizing compounds like omisertinib (AZD9291), a notable example of its role in medicinal chemistry (Zhao et al., 2017).

Application in Chemosensors

- Benzothizole modified tert-butyl carbazole derivatives, including this compound, have been used to create strong blue emissive nanofibers for the detection of volatile acid vapors, demonstrating its utility in sensory materials (Sun et al., 2015).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[4-(cyclopentylamino)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-14-10-8-13(9-11-14)17-12-6-4-5-7-12/h12-14,17H,4-11H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYYVYIBDTZGRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dimethoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2372641.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2372642.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-cyanobenzamide](/img/structure/B2372648.png)

![3',4'-dihydro-2'H-spiro[morpholine-3,1'-naphthalene]](/img/structure/B2372652.png)